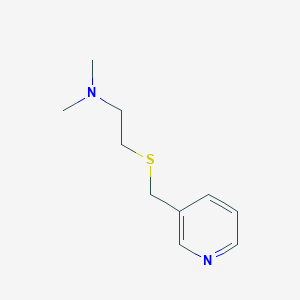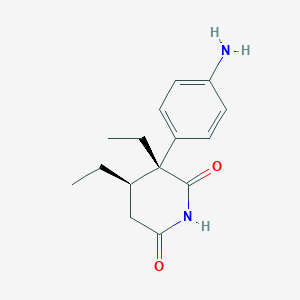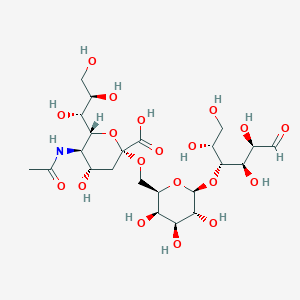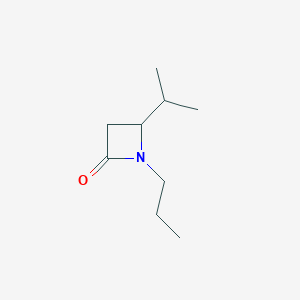
Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiomorpholine derivative of pyridine and has been studied extensively for its biological and chemical properties. In
Mecanismo De Acción
The mechanism of action of Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Efectos Bioquímicos Y Fisiológicos
Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- has been shown to have various biochemical and physiological effects. In biological research, this compound has been shown to induce apoptosis in cancer cells and to inhibit the activity of acetylcholinesterase. In chemical research, Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- has been used as a ligand in catalytic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- is its potential use in treating cancer and neurological diseases. It is also a versatile compound that can be used in various chemical reactions. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)-. One direction is to further explore its potential applications in treating cancer and neurological diseases. Another direction is to study its potential use in the synthesis of new materials and in organic synthesis. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- can be synthesized using various methods. One of the most common methods involves the reaction of pyridine-3-carbaldehyde with 2-(dimethylamino)ethylthiol in the presence of a base. The reaction yields Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- as a yellow solid with a high yield.
Aplicaciones Científicas De Investigación
Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- has been extensively studied for its potential applications in various fields. In biological research, this compound has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
In chemical research, Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- has been used as a ligand in catalytic reactions. It has also been studied for its potential use in the synthesis of new materials and in organic synthesis.
Propiedades
Número CAS |
102206-60-0 |
|---|---|
Nombre del producto |
Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- |
Fórmula molecular |
C10H16N2S |
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(pyridin-3-ylmethylsulfanyl)ethanamine |
InChI |
InChI=1S/C10H16N2S/c1-12(2)6-7-13-9-10-4-3-5-11-8-10/h3-5,8H,6-7,9H2,1-2H3 |
Clave InChI |
FZUOJBOMXDVLDA-UHFFFAOYSA-N |
SMILES |
CN(C)CCSCC1=CN=CC=C1 |
SMILES canónico |
CN(C)CCSCC1=CN=CC=C1 |
Otros números CAS |
102206-60-0 |
Sinónimos |
Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)


![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)

![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)


![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)

